molecular formula C24H27N3O3 B11643600 N'-(3,4-dimethoxybenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide

N'-(3,4-dimethoxybenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide

Cat. No.: B11643600
M. Wt: 405.5 g/mol
InChI Key: HEBIFZDTECBEAZ-UHFFFAOYSA-N
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Description

N’-(3,4-dimethoxybenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylidene group, a tetrahydrocarbazolyl moiety, and a propanehydrazide linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-dimethoxybenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide typically involves a multi-step process. One common method starts with the preparation of the 3,4-dimethoxybenzylidene intermediate, which is then reacted with 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-(3,4-dimethoxybenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzylidene and tetrahydrocarbazolyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, N’-(3,4-dimethoxybenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it a valuable tool for synthetic chemists.

Biology

In biological research, this compound is investigated for its potential biological activities. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, and its effects on cellular processes.

Medicine

In medicine, N’-(3,4-dimethoxybenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide is explored for its potential therapeutic applications. Researchers may study its pharmacological properties, including its ability to modulate specific molecular targets and pathways involved in disease processes.

Industry

In industrial applications, this compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of N’-(3,4-dimethoxybenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-(3,4-dimethoxybenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide include:

Uniqueness

What sets N’-(3,4-dimethoxybenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide apart from these similar compounds is its unique combination of structural features. The presence of both the benzylidene and tetrahydrocarbazolyl groups, along with the propanehydrazide linkage, imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C24H27N3O3

Molecular Weight

405.5 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide

InChI

InChI=1S/C24H27N3O3/c1-29-22-12-11-17(15-23(22)30-2)16-25-26-24(28)13-14-27-20-9-5-3-7-18(20)19-8-4-6-10-21(19)27/h3,5,7,9,11-12,15-16H,4,6,8,10,13-14H2,1-2H3,(H,26,28)

InChI Key

HEBIFZDTECBEAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CCN2C3=C(CCCC3)C4=CC=CC=C42)OC

Origin of Product

United States

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